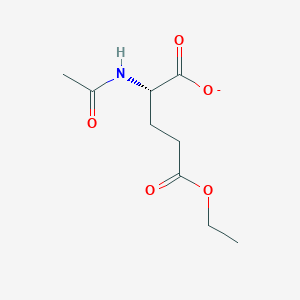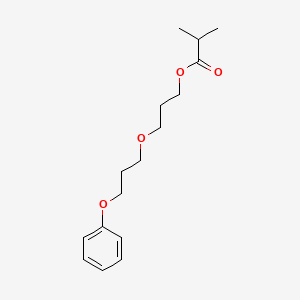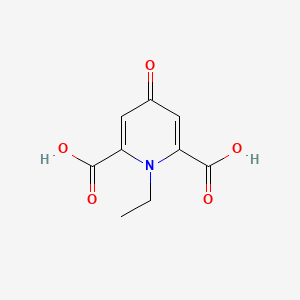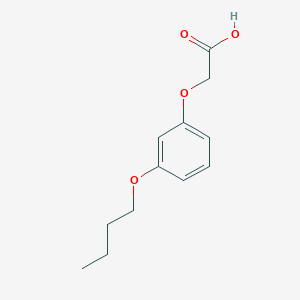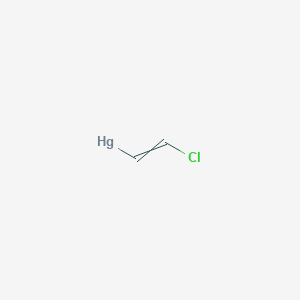
2-Chloroethenylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethenylmercury typically involves the reaction of vinylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:
CH2=CHMgBr+HgCl2→CH2=CHHgCl+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroethenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to less toxic mercury compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed:
Oxidation: Mercuric oxide (HgO) and other oxidized mercury species.
Reduction: Elemental mercury (Hg) and other reduced mercury compounds.
Substitution: Various substituted vinylmercury compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloroethenylmercury has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies have explored its effects on biological systems, including its potential as a tool for studying mercury toxicity.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: The compound is used in the production of other organomercury compounds and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloroethenylmercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also interferes with cellular signaling pathways and can induce oxidative stress by generating reactive oxygen species (ROS). These effects contribute to its overall toxicity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Methylmercury (CH₃Hg): Known for its high toxicity and environmental impact.
Ethylmercury (C₂H₅Hg): Used in vaccines as a preservative (thimerosal).
Phenylmercury (C₆H₅Hg): Used in antifungal and antibacterial agents.
Uniqueness of 2-Chloroethenylmercury: this compound is unique due to its vinyl group, which imparts distinct chemical reactivity compared to other organomercury compounds. This reactivity makes it valuable in organic synthesis and industrial applications, although its toxicity requires careful handling and consideration in its use.
Propriétés
Numéro CAS |
762-55-0 |
|---|---|
Formule moléculaire |
C2H2ClHg |
Poids moléculaire |
262.08 g/mol |
Nom IUPAC |
2-chloroethenylmercury |
InChI |
InChI=1S/C2H2Cl.Hg/c1-2-3;/h1-2H; |
Clé InChI |
NZKPGYQLQZMTLQ-UHFFFAOYSA-N |
SMILES canonique |
C(=C[Hg])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


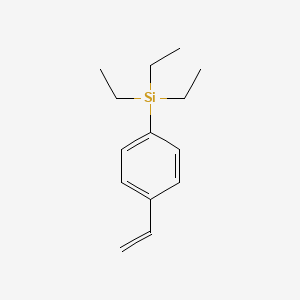
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)


